1-(4-Fluorophenyl)hex-5-en-1-one
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Overview
Description
1-(4-Fluorophenyl)hex-5-en-1-one is an organic compound with the molecular formula C12H13FO It is characterized by the presence of a fluorophenyl group attached to a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)hex-5-en-1-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with hex-5-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)hex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 1-(4-fluorophenyl)hex-5-en-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)hex-5-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)hex-5-en-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)hexan-1-one
- 1-(4-Fluorophenyl)pent-5-en-1-one
- 1-(4-Fluorophenyl)but-5-en-1-one
Uniqueness
1-(4-Fluorophenyl)hex-5-en-1-one is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a hexenone chain.
Properties
Molecular Formula |
C12H13FO |
---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)hex-5-en-1-one |
InChI |
InChI=1S/C12H13FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h2,6-9H,1,3-5H2 |
InChI Key |
LKPHQEUGIIWIIQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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